NK 252

Description

Overview of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) Axis in Cellular Homeostasis

The Keap1-Nrf2 pathway serves as a primary defense mechanism against oxidative stress and maintains cellular redox homeostasis. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex. frontiersin.org Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low cellular levels of Nrf2 protein. frontiersin.org

The Role of Nrf2 Activation in Antioxidant and Detoxification Pathways

Upon exposure to oxidative stress or electrophilic insults, critical cysteine residues within Keap1 undergo modification. frontiersin.org This modification disrupts the interaction between Keap1 and Nrf2, leading to the stabilization and accumulation of Nrf2 in the cytoplasm. frontiersin.org Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to antioxidant response elements (AREs) in the promoter regions of target genes. frontiersin.org This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes (e.g., NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), detoxification enzymes (e.g., glutathione (B108866) S-transferases), and proteins involved in glutathione synthesis and metabolism. frontiersin.org Activation of these pathways enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful compounds, and maintain cellular integrity. frontiersin.orgpcbiochemres.com

Introduction to NK 252 as a Modulator of the Keap1-Nrf2 Interaction

This compound is a chemical compound identified as an activator of the Nrf2 pathway. rndsystems.com Its mechanism of action involves direct interaction with the Keap1 protein. caymanchem.com Specifically, research indicates that this compound binds to the domain within Keap1 that contains the Nrf2-binding site. nih.govcaymanchem.com This interaction interferes with the ability of Keap1 to bind to and target Nrf2 for degradation, thereby leading to the stabilization and activation of Nrf2. researchgate.net

Studies comparing this compound to other Nrf2 activators, such as oltipraz (B1677276), have shown that this compound exhibits a greater Nrf2-activating potential. medchemexpress.comnih.gov In vitro studies have demonstrated that this compound interacts with the Nrf2-binding site of Keap1, a mechanism distinct from that of oltipraz, which is a thiol-reactive agent. nih.gov This unique interaction contributes to this compound's potency. nih.gov

Data from luciferase reporter gene assays in Huh-7.5 cells have shown that this compound activates the NQO1-antioxidant response element in a dose-dependent manner. medchemexpress.com The concentration required for a two-fold induction above background (EC2 value) was reported to be significantly lower for this compound compared to oltipraz, indicating higher potency. medchemexpress.com

Table 1: Comparison of Nrf2 Activation Potency (NQO1-ARE Luciferase Assay)

| Compound | EC2 Value (µM) |

| Oltipraz | 20.8 |

| This compound | 1.36 |

EC2 values represent the concentration for a 2-fold induction above background in Huh-7.5 cells. medchemexpress.com

Research Landscape and Potential Academic Significance of this compound

The identification and characterization of compounds like this compound are significant in the academic research landscape for several reasons. As a modulator that directly targets the Keap1-Nrf2 protein-protein interaction, this compound provides a valuable tool for studying the structural and functional aspects of this critical regulatory axis. researchgate.net Understanding how small molecules can disrupt the Keap1-Nrf2 binding interface is crucial for the rational design of new Nrf2 activators. pcbiochemres.comresearchgate.net

Research utilizing this compound has contributed to the understanding of the therapeutic potential of Nrf2 activation in various disease models. For instance, studies in dietary rat models of nonalcoholic steatohepatitis (NASH) have shown that this compound administration significantly attenuated the progression of histological abnormalities, particularly hepatic fibrosis. nih.gov This suggests that activation of Nrf2 by compounds like this compound may be responsible for antifibrotic effects observed in these models. nih.gov

Table 2: Effect of this compound on Fibrosis in NASH Rat Model

| Treatment Group | Fibrosis Score Attenuation | Hepatic Fibrosis Area Reduction |

| This compound | Significant Attenuation | Significant Reduction |

| Oltipraz | Significant Attenuation | Significant Reduction |

Based on findings in a dietary rat model of NASH. medchemexpress.comnih.gov

The exploration of this compound and similar compounds highlights the potential of targeting the Keap1-Nrf2 interaction as a strategy for addressing conditions associated with oxidative stress and inflammation. pcbiochemres.comucl.ac.uk Its use in research models provides detailed findings on the biological outcomes of Nrf2 activation through this specific mechanism. medchemexpress.comnih.gov

Table 3: Technical Data for this compound

| Property | Value |

| Chemical Name | N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-N'-(2-pyridinylmethyl)urea rndsystems.comcaymanchem.com |

| Molecular Weight | 285.26 rndsystems.com |

| Formula | C₁₃H₁₁N₅O₃ rndsystems.comcaymanchem.com |

| CAS Number | 1414963-82-8 rndsystems.comcaymanchem.com |

| PubChem CID | 71618700 caymanchem.cominvivochem.cn |

| Purity | ≥98% (HPLC) rndsystems.comcaymanchem.com |

| Solubility | Soluble in 1eq. HCl (100 mM), DMSO (100 mM) rndsystems.com |

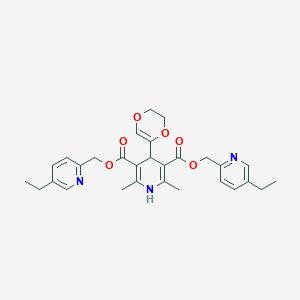

Structure

2D Structure

3D Structure

Properties

CAS No. |

126444-11-9 |

|---|---|

Molecular Formula |

C29H33N3O6 |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H33N3O6/c1-5-20-7-9-22(30-13-20)15-37-28(33)25-18(3)32-19(4)26(27(25)24-17-35-11-12-36-24)29(34)38-16-23-10-8-21(6-2)14-31-23/h7-10,13-14,17,27,32H,5-6,11-12,15-16H2,1-4H3 |

InChI Key |

YWKFGWNTDPFJIZ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |

Canonical SMILES |

CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |

Other CAS No. |

126444-11-9 |

Synonyms |

NK 252 NK-252 |

Origin of Product |

United States |

Molecular Mechanism of Action of Nk 252

Direct Interaction with the Keap1 Protein

A key aspect of NK 252's mechanism of action is its direct interaction with the Keap1 protein. nih.govprobechem.comapexbt.comglpbio.comtocris.combertin-bioreagent.com This interaction is central to its ability to activate the Nrf2 pathway.

Binding Site Specificity within Keap1

Research indicates that this compound interacts with the domain containing the Nrf2-binding site of Keap1. nih.govprobechem.comapexbt.comglpbio.comtocris.combertin-bioreagent.com Keap1 functions as a substrate adaptor for a Cul3-dependent E3 ubiquitin ligase complex, and it binds to Nrf2 through specific motifs in the Nrf2 Neh2 domain, namely the high-affinity ETGE motif and a lower-affinity DLG motif. frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.govacs.orgmdpi.commdpi.com These motifs interact with the Kelch domain of Keap1. frontiersin.orgnih.govacs.orgmdpi.commdpi.combiorxiv.org While the precise amino acid residues within the Keap1 Kelch domain that interact with this compound are not explicitly detailed in the provided search results, the studies consistently report that this compound targets the region responsible for Nrf2 binding. nih.govprobechem.comapexbt.comglpbio.comtocris.combertin-bioreagent.com The Kelch domain of Keap1 forms a six-bladed β-propeller structure, and the Nrf2 binding pocket within this domain contains residues critical for interacting with the ETGE and DLG motifs of Nrf2. nih.govacs.orgmdpi.com

Comparative Analysis of this compound Binding to Other Nrf2 Activators

Comparative studies have investigated the binding of this compound relative to other known Nrf2 activators, such as oltipraz (B1677276) (OPZ). nih.govresearchgate.net Oltipraz is a thiol-reactive agent that activates Nrf2, but its mechanism of interaction with Keap1 differs from that of this compound. nih.govresearchgate.net In vitro binding studies revealed that this compound directly interacts with the domain containing the Nrf2-binding site of Keap1, whereas oltipraz does not. nih.govresearchgate.net This difference in binding mechanism suggests that this compound may activate Nrf2 through a unique mode of action compared to thiol-reactive compounds like oltipraz. nih.gov

Regulation of Nrf2 Stability and Nuclear Translocation

The interaction of this compound with Keap1 leads to the disruption of the Keap1-Nrf2 complex. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm and targets it for ubiquitination and degradation by the proteasome. nih.govapexbt.comglpbio.commdpi.comfrontiersin.orgnih.gov By binding to Keap1 at the Nrf2-binding site, this compound is thought to interfere with Keap1's ability to mediate Nrf2 ubiquitination. researchgate.net This interference results in the stabilization and accumulation of Nrf2 protein within the cell. Once stabilized, Nrf2 is able to translocate from the cytoplasm to the nucleus. mdpi.comfrontiersin.orgnih.gov Nuclear translocation is a critical step for Nrf2 activation, as it allows Nrf2 to bind to regulatory DNA sequences and initiate gene transcription. mdpi.comfrontiersin.orgnih.gov

Transcriptional Activation of Antioxidant Response Element (ARE)-Driven Genes

Upon translocation to the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of target genes. frontiersin.orgmdpi.comfrontiersin.orgmdpi.comisciii.esnih.gov This binding event activates the transcription of a battery of cytoprotective genes, including those encoding phase II detoxification enzymes and antioxidant proteins. apexbt.comglpbio.comfrontiersin.orgmdpi.comfrontiersin.orgisciii.esaai.orgnih.gov this compound has been shown to activate ARE-driven gene expression. medchemexpress.comapexbt.comglpbio.com

Induction of NAD(P)H Quinone Dehydrogenase 1 (NQO1) Gene Expression

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a well-established target gene of Nrf2, playing a crucial role in the detoxification of quinones and their derivatives. isciii.esaai.orgnih.goviberoamjmed.com The NQO1 gene contains ARE sequences in its promoter region, making its expression highly responsive to Nrf2 activation. isciii.esnih.gov Studies have demonstrated that this compound induces NQO1 gene expression. medchemexpress.comapexbt.commdpi.complos.org In Huh-7.5 cells, this compound activated the NQO1-ARE in a dose-dependent manner. medchemexpress.comapexbt.comglpbio.com This effect was observed to be more potent than that of oltipraz, with this compound exhibiting a lower EC2 value (concentration for a 2-fold induction above background) compared to oltipraz. medchemexpress.comnih.govresearchgate.net

| Compound | EC2 Value (µM) for NQO1-ARE Activation in Huh-7.5 cells |

| Oltipraz | 20.8 |

| This compound | 1.36 |

Data derived from luciferase reporter gene assays. medchemexpress.comnih.govresearchgate.net

This compound has also been shown to upregulate NQO1 gene expression in the livers of rat models. probechem.comapexbt.comglpbio.com

Modulation of Heme Oxygenase-1 (HO-1) Expression

Heme Oxygenase-1 (HO-1) is another important cytoprotective enzyme regulated by Nrf2. aai.orgmdpi.comresearchgate.netfrontiersin.orgaai.org HO-1 is involved in the degradation of heme, producing molecules with antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netfrontiersin.org The HO-1 gene also contains AREs in its regulatory region, and its expression is induced by Nrf2 binding to these elements. researchgate.netaai.org While the provided search results primarily focus on this compound's effects on NQO1, the general mechanism of Nrf2 activation by this compound suggests that it would also modulate HO-1 expression as part of the broader ARE-driven gene response. Studies on Nrf2 activation in various contexts confirm that HO-1 is a key downstream target. aai.orgmdpi.comresearchgate.netfrontiersin.orgaai.org

Preclinical Efficacy Studies of Nk 252 in Disease Models

Research in Hepatic Steatohepatitis and Fibrosis

Oxidative stress is considered a key mechanism driving hepatocellular injury and disease progression in nonalcoholic steatohepatitis (NASH) nih.govresearchgate.net. Activating Nrf2, which stimulates the expression of antioxidant-associated genes, represents a potential strategy for treating NASH nih.govresearchgate.net.

Attenuation of Fibrogenic Progression in Nonalcoholic Steatohepatitis Models

Studies using dietary rat models of NASH, specifically those on a choline-deficient L-amino acid-defined (CDAA) diet which mimics human NASH pathology, have shown that NK 252 significantly attenuated the progression of histological abnormalities, particularly hepatic fibrosis nih.govresearchgate.net. NK-252 administration resulted in decreased fibrosis scores and significantly reduced liver fibrosis area in a dose-dependent manner in these models glpbio.comapexbt.comglpbio.com. It also inhibited the further progression of established fibrosis glpbio.comglpbio.com.

Regulation of Hepatic Fibrosis-Related Gene Expression

This compound has been shown to downregulate the expression of fibrogenic genes glpbio.comglpbio.comcaymanchem.comglpbio.com. In a dietary rat model of NASH, NK-252 reduced fibrogenic gene expression glpbio.comglpbio.com. It significantly reduced markers of fibrosis such as COL1A1, TIMP-1, and transforming growth factor-β in rats researchgate.net. NK-252 also increased NQO1 gene expression and exhibited antioxidant properties in the livers of rats glpbio.comapexbt.comglpbio.com.

Impact on Markers of Liver Injury in Experimental Models

In animal models of NASH, NK-252 has demonstrated hepatoprotective effects glpbio.comapexbt.comglpbio.com. It significantly lowered plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver injury glpbio.comapexbt.comglpbio.comresearchgate.net.

Summary of Hepatic Effects:

| Effect | Model System / Finding | References |

| Attenuation of Fibrogenic Progression | Significant attenuation of hepatic fibrosis in CDAA-diet fed rats; decreased fibrosis scores and liver fibrosis area. | nih.govglpbio.comapexbt.comglpbio.comresearchgate.net |

| Downregulation of Fibrogenic Genes | Reduced expression of fibrogenic genes; decreased COL1A1, TIMP-1, TGF-β. | glpbio.comglpbio.comcaymanchem.comresearchgate.netglpbio.combertin-bioreagent.com |

| Upregulation of Antioxidant Genes | Increased NQO1 gene expression. | glpbio.comapexbt.comglpbio.comresearchgate.net |

| Reduction of Liver Injury Markers | Significantly reduced plasma ALT and AST levels. | glpbio.comapexbt.comglpbio.comresearchgate.net |

Research in Oncological Contexts

This compound has also been explored in the context of cancer, specifically for its ability to modulate drug resistance.

Modulation of Drug Resistance in Cancer Models

NK-252 has been noted for its ability to enhance the effects of chemotherapeutic agents by circumventing drug resistance mechanisms in tumor cells glpbio.comapexbt.comglpbio.com. It has shown potential not only in circumventing drug resistance but also in potentiating the action of antitumor drugs against drug-sensitive tumors glpbio.comapexbt.comglpbio.comnih.gov.

Circumvention of Multidrug Resistance Phenotypes

Studies have investigated whether NK-252 could potentiate the antitumor activity of multiple anticancer agents, including vincristine (B1662923) (VCR), vinblastine, vindesine, and actinomycin (B1170597) D, in drug-resistant tumor cells and their parental drug-sensitive counterparts nih.gov. NK-252 at concentrations of 5–10 μM almost completely reversed VCR resistance in cultured VCR-resistant P388/VCR cells, which are derived from the mouse drug-sensitive P388/S leukemia cell line nih.gov. It also potentiated the cytocidal activity of VCR in drug-sensitive P388/S cells nih.gov. NK-252 at 1–10 μM inhibited the photoaffinity labeling by [3H]azidopine of the cell-surface 170,000-molecular-weight P-glycoprotein (P-gp) nih.gov. P-gp is an ATP-dependent efflux pump often overexpressed in multidrug resistance (MDR) oncotarget.com. In chemotherapeutic experiments with leukemia-bearing mice, NK-252 administered in combination with different drugs of the MDR phenotype augmented their antitumor activity nih.gov.

Summary of Oncological Effects:

| Effect | Model System / Finding | References |

| Potentiation of Chemotherapeutic Agents | Enhanced effects of chemotherapeutics; potentiated action against drug-sensitive tumors. | glpbio.comapexbt.comglpbio.comnih.gov |

| Reversal of Multidrug Resistance | Almost complete reversal of VCR resistance in P388/VCR cells; augmented antitumor activity in leukemia-bearing mice. | nih.govsemanticscholar.orgscispace.com |

| Inhibition of P-glycoprotein Function | Inhibited photoaffinity labeling of P-glycoprotein. | nih.gov |

Potentiation of Antitumor Drug Efficacy

Studies have explored the ability of this compound to enhance the effectiveness of existing antitumor drugs. While the provided search results primarily focus on this compound's role in ferroptosis and cardiovascular disease, the concept of potentiating antitumor drug efficacy often involves modulating cell death pathways or the tumor microenvironment. NK cells, which share a similar naming convention but are distinct from the chemical compound this compound, are known to play a crucial role in cancer immunotherapy and can be enhanced by various strategies to improve their antitumor activity, including through interactions with monoclonal antibodies and modulation of immune checkpoints. oup.comaacrjournals.orguniroma1.it

Influence on Ferroptosis in Malignant Cells

This compound has been shown to influence ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, in malignant cells. nih.govaginganddisease.org This influence is mediated through specific molecular pathways.

Activation of the Nrf2/HO-1 Axis to Suppress Ferroptosis

Research indicates that this compound acts as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. tocris.com The Nrf2/heme oxygenase-1 (HO-1) axis is a key signaling pathway involved in the cellular defense against oxidative stress and the regulation of ferroptosis. nih.govdovepress.com Activation of Nrf2 can lead to the increased expression of downstream genes related to antioxidant responses and iron metabolism, which can suppress ferroptosis. dovepress.com Studies have shown that this compound can block lipid peroxidation and malondialdehyde (MDA) accumulation, which are hallmarks of ferroptosis, in certain cancer cells by activating the Nrf2 pathway. nih.govmdpi.com

For example, in studies involving pancreatic cancer cells, this compound treatment reversed the inhibitory effect of si-GOT1 on Nrf2 and HO-1 expression and its inhibitory effect on ferroptosis. mdpi.com Similarly, in colorectal cancer cells treated with oxaliplatin (B1677828), which inhibits the Nrf2 pathway, subsequent treatment with this compound, an Nrf2 activator, significantly increased the expression levels of ferroptosis-related proteins like GPX4 and FTH1 and decreased transferrin expression levels, counteracting the effects of oxaliplatin on these markers. spandidos-publications.com

The following table summarizes the effect of this compound on Nrf2/HO-1 axis and ferroptosis markers in specific contexts:

| Cell Type / Model | Treatment Context | Effect on Nrf2/HO-1 Expression | Effect on Ferroptosis Markers (e.g., lipid peroxidation, MDA, GPX4, FTH1, Transferrin) | Citation |

| Multiple Myeloma (MM) cells | EEEP-induced ferroptosis | Activates NRF2 | Blocks lipid peroxidation and MDA accumulation | nih.gov |

| Pancreatic cancer cells (PANC-1) | si-GOT1 treatment (reversing exosome effects) | Reverses si-GOT1 inhibition | Abrogates si-GOT1's promoting effect on ferroptosis | mdpi.com |

| Colorectal cancer cells (HT29) | Oxaliplatin treatment (inhibits Nrf2) | Increases Nrf2, HO-1, NQO1 | Significantly increased GPX4, FTH1; decreased transferrin | spandidos-publications.com |

| Hypoxic pancreatic cancer cells | si-HSPB1 treatment (reversing exosome functions) | Activates Nrf2/HO-1 pathway | Reversed the inhibitory effect of si-HSPB1 on exosome functions (including suppressing ferroptosis) | nih.gov |

Role of Coreceptors in this compound-Mediated Effects

The search results primarily highlight the interaction of this compound with Keap1 as part of its Nrf2 activation mechanism. tocris.com Keap1 is a negative regulator of Nrf2, and this compound interacts with the Nrf2-binding site of Keap1, leading to Nrf2 activation. tocris.com While the term "coreceptors" can encompass a broad range of molecules, in the context of this compound's interaction with Keap1 and the Nrf2 pathway, Keap1 acts as a key protein that regulates Nrf2 activity. dovepress.comgenecards.org The modulation of the Keap1-Nrf2 interaction by this compound is central to its effects on oxidative stress and ferroptosis. tocris.comdovepress.com

Research in Cardiovascular Disease Models

This compound has also been investigated in the context of cardiovascular diseases, specifically in models of cardiomyocyte hypertrophy.

Mitigation of Cardiomyocyte Hypertrophy in Angiotensin II-Induced Models

Angiotensin II (Ang II) is a known inducer of cardiomyocyte hypertrophy, a condition characterized by the enlargement of heart muscle cells, which can contribute to heart failure. nih.govrevportcardiol.orgnih.govresearchgate.netahajournals.org Research has shown that this compound can mitigate Ang II-induced cardiomyocyte hypertrophy. nih.govnih.gov Studies using Ang II-induced in vitro cardiomyocyte hypertrophy models demonstrated that this compound, as an Nrf2 pathway activator, largely weakened the promoting effects of a microRNA-129-5p (miR-129-5p) inhibitor on the progression of cardiomyocyte hypertrophy. nih.govnih.gov This effect was attributed to this compound's ability to suppress oxidative stress, a key factor in the development of hypertrophy. nih.govnih.gov

The following table summarizes the effect of this compound on cardiomyocyte hypertrophy in Ang II-induced models:

| Model | Inducing Agent | Co-treatment Context | Effect on Cardiomyocyte Hypertrophy | Proposed Mechanism | Citation |

| In vitro cardiomyocyte hypertrophy model | Angiotensin II | miR-129-5p inhibitor co-treatment | Largely weakened promoting effects | Suppression of oxidative stress | nih.govnih.gov |

Interplay with microRNA-129-5p (miR-129-5p) and Keap1 Signaling in Cardiac Cells

The mitigating effect of this compound on cardiomyocyte hypertrophy in the context of miR-129-5p inhibition is linked to the interplay between miR-129-5p, Keap1, and the Nrf2 pathway. nih.govnih.gov Studies have shown that Keap1 is a target of miR-129-5p. nih.govnih.gov The miR-129-5p inhibitor promotes cardiomyocyte hypertrophy and oxidative stress by elevating Keap1 levels. nih.govnih.gov Elevated Keap1, in turn, inactivates the Nrf2 pathway. nih.govnih.gov

The addition of this compound, an Nrf2 pathway activator, counteracts the effects of the miR-129-5p inhibitor by activating the Nrf2 pathway despite the elevated Keap1 levels. nih.govnih.gov This suggests that this compound can bypass the inhibitory effect of increased Keap1 on Nrf2 activity in this context, leading to the suppression of oxidative stress and the weakening of hypertrophic responses. nih.govnih.gov This highlights the complex regulatory network involving miR-129-5p, Keap1, and Nrf2 in cardiac cells and the potential of this compound to modulate this axis. nih.govnih.govmdpi.com

Advanced Methodologies for Academic Research on Nk 252

In Vitro Research Paradigms

In vitro studies provide controlled environments to investigate the cellular and molecular effects of NK 252.

Reporter gene assays are a key method for assessing the ability of this compound to activate Antioxidant Response Elements (AREs), the DNA sequences regulated by Nrf2. In these assays, cells are transfected with a plasmid containing an ARE sequence linked to a reporter gene, such as luciferase. Activation of Nrf2 by compounds like this compound leads to increased transcription of the reporter gene, and the resulting protein activity (e.g., luminescence for luciferase) is measured as an indicator of ARE activation. Studies using Huh-7.5 cells transfected with ARE/pGL4.32 have shown that this compound activates the NQO1-ARE in a dose-dependent manner, indicating its potential as an Nrf2 activator in hepatic cells. glpbio.com A two-fold activation of the NQO1-antioxidant response element above background has been reported at a concentration of 1.36 µM in a luciferase reporter gene assay. bertin-bioreagent.comcaymanchem.com

Cell-based assays are used to evaluate the protective effects of this compound against oxidative stress-induced cytotoxicity. These assays typically involve exposing cells to an oxidative stress inducer, such as hydrogen peroxide (H2O2), in the presence or absence of this compound. Cell viability is then measured using various methods, such as the Cell Counting Kit-8 (CCK-8) assay. nih.gov Research has demonstrated that this compound protects Huh-7 cells against H2O2-induced cytotoxicity, highlighting its antioxidant properties. glpbio.comapexbt.commedchemexpress.com Studies have also measured levels of oxidative stress markers like reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (B108866) (GSH) using ELISA kits to assess the impact of this compound on oxidative stress. nih.gov For instance, NK-252 treatment reduced the effects of oxaliplatin (B1677828) on increased iron ion content and ferroptosis-related protein expression in HT29 cells, and also cleared accumulated MDA and increased NO generation in angiotensin II-induced cardiomyocyte hypertrophy models. nih.govamegroups.orgnih.gov

Transcriptomic analysis, often employing techniques like RNA sequencing (RNA-Seq), is utilized to investigate how this compound modulates gene expression profiles in cells. This approach allows for the identification of genes and pathways affected by this compound treatment. Differential gene expression analysis can reveal upregulated and downregulated genes. researchgate.net Studies have shown that this compound can influence the expression of genes related to antioxidant defense and fibrogenesis. glpbio.comapexbt.comrndsystems.com For example, NK-252 increased NQO1 gene expression and reduced fibrogenic gene expression in the livers of rats. glpbio.comapexbt.com Transcriptomic profiling can also be applied to specific cell types, such as NK cells, to understand how this compound might influence their gene signatures. frontiersin.orgnih.govdiva-portal.org

Proteomic approaches, including mass spectrometry-based techniques, are employed to study changes in protein expression levels and protein-protein interactions upon this compound treatment. ucd.ienih.govmdpi.com While specific proteomic studies directly on this compound are not extensively detailed in the provided context, proteomic methodologies in general are crucial for understanding the downstream effects of Nrf2 activation, which can influence the expression of numerous proteins involved in antioxidant defense, detoxification, and other cellular processes. ahajournals.org Techniques like affinity purification coupled with quantitative mass spectrometry can be used to identify protein interaction networks. nih.govnih.gov

Various cell culture models, including 2D and 3D systems, are used to investigate the effects of this compound on drug resistance and sensitization. nih.govspandidos-publications.comrsc.orgresearchgate.net this compound has been shown to be effective in circumventing drug resistance and potentiating the action of antitumor drugs in drug-sensitive tumor cells. glpbio.comapexbt.com Studies using cell lines like mouse P388 leukemia have demonstrated the ability of this compound to reverse resistance to multiple anticancer agents in vitro. glpbio.comcaymanchem.com Cell culture models allow for controlled experiments to assess the impact of this compound on cell proliferation, viability, and response to chemotherapy in both drug-sensitive and resistant cell populations. spandidos-publications.com

Proteomic Approaches for Protein Expression and Interaction Studies

In Vivo Preclinical Models

In vivo preclinical models, typically using rodents, are essential for evaluating the systemic effects and therapeutic potential of this compound in a complex biological system. These models allow researchers to study the efficacy of this compound in relevant disease contexts and to assess its impact on various tissues and organs. For instance, rat models of nonalcoholic steatohepatitis (NASH) have been used to investigate the antifibrotic effects of this compound. glpbio.comcaymanchem.comrndsystems.comtocris.com In these studies, this compound administration attenuated the progression of hepatic fibrosis, reduced fibrosis scores, and decreased liver fibrosis area in a dose-dependent manner. glpbio.com NK-252 also showed hepatoprotective effects by significantly reducing plasma ALT and AST levels in NASH model rats. glpbio.comapexbt.com Mouse models, such as CD2F1 mice inoculated with P388 leukemia cells, have been used to study the in vivo antitumor effects and the ability of this compound to potentiate chemotherapy. medchemexpress.com While this compound alone did not show antitumor effects in these models, combination therapy with etoposide (B1684455) and this compound significantly increased the lifespan of mice. medchemexpress.com These in vivo models provide crucial data on the biological activity of this compound in a living organism, complementing the findings from in vitro studies. opale.orgopale.org

Table 1: Summary of Research Findings of this compound in In Vitro and In Vivo Models

| Research Methodology | Model System | Key Findings | Source |

| Reporter Gene Assay for ARE Activation | Huh-7.5 cells | Dose-dependent activation of NQO1-ARE; potential as Nrf2 activator in hepatic cells. Two-fold activation at 1.36 µM. | glpbio.combertin-bioreagent.comcaymanchem.com |

| Cell-Based Assay for Cytoprotection | Huh-7 cells, HT29 cells, HCMs | Protection against H2O2-induced cytotoxicity; reduced oxidative stress markers (ROS, MDA), increased NO; reversed oxaliplatin effects. | glpbio.comapexbt.comnih.govmedchemexpress.comamegroups.orgnih.gov |

| Transcriptomic Analysis | Rat liver, various cell types | Increased NQO1 gene expression; reduced fibrogenic gene expression; potential modulation of NK cell gene signatures. | glpbio.comapexbt.comfrontiersin.orgnih.govdiva-portal.org |

| Cell Culture Models (Drug Resistance) | Mouse P388 leukemia cells | Circumvented drug resistance; potentiated antitumor drugs. | glpbio.comapexbt.comcaymanchem.com |

| In Vivo Preclinical Model (NASH) | Dietary rat model | Attenuated hepatic fibrosis progression; reduced fibrosis scores and area dose-dependently; reduced plasma ALT/AST. | glpbio.comapexbt.comcaymanchem.comrndsystems.comtocris.com |

| In Vivo Preclinical Model (Antitumor) | CD2F1 mice with P388 leukemia | No antitumor effect alone; combination with etoposide increased lifespan. | medchemexpress.com |

Rodent Models for Nonalcoholic Steatohepatitis and Fibrosis

Rodent models, particularly rats, are extensively used to study the effects of this compound on nonalcoholic steatohepatitis (NASH) and associated fibrosis. These models are chosen because they can replicate key pathological findings observed in human NASH. A common approach involves inducing NASH in rats through specific diets, such as a choline-deficient L-amino acid-defined (CDAA) diet. nih.govresearchgate.net This dietary model leads to histological abnormalities in the liver, including steatosis, inflammation, and fibrosis, mirroring the progression of human NASH. nih.govresearchgate.net

Research findings indicate that administration of this compound significantly attenuates the progression of these histological abnormalities, with a notable impact on hepatic fibrosis. nih.govresearchgate.net Studies have shown that this compound can decrease fibrosis scores and reduce the liver fibrosis area in a dose-dependent manner in NASH model rats. glpbio.com Furthermore, this compound has been observed to significantly reduce plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting a hepatoprotective effect. glpbio.com

The mechanism underlying these effects is linked to this compound's activity as an Nrf2 activator. glpbio.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by stimulating the expression of antioxidant-associated genes. nih.govglpbio.com this compound interacts with the Nrf2-binding site of Keap1, a cytosolic repressor of Nrf2, thereby facilitating Nrf2 activation. nih.gov This activation by this compound leads to increased NQO1 gene expression and enhanced antioxidant properties in the livers of rats. glpbio.com Additionally, this compound has been shown to downregulate the expression of fibrogenic genes, further contributing to the inhibition of fibrosis progression. glpbio.com

Data from studies using NASH rat models highlight the potential of this compound in mitigating liver damage and fibrosis. A table summarizing representative findings from such studies is presented below:

| Model Type | Diet Used | Observed Effects of this compound | Key Mechanisms Involved | Source |

| NASH Rat Model | Choline-deficient L-amino acid-defined (CDAA) | Attenuated progression of histological abnormalities, reduced hepatic fibrosis. nih.govresearchgate.net | Nrf2 activation, downregulation of fibrogenic genes. glpbio.com | nih.govresearchgate.net |

| NASH Model Rats | Not specified in detail | Decreased fibrosis scores, reduced liver fibrosis area (dose-dependent), reduced plasma ALT/AST. glpbio.com | Nrf2 activation, increased NQO1 expression, antioxidant properties. glpbio.com | glpbio.com |

These findings underscore the utility of dietary-induced NASH rodent models in evaluating the antifibrotic and hepatoprotective effects of compounds like this compound.

Murine Models for Cancer Drug Resistance and Efficacy Studies

Murine models are also employed in research involving this compound, particularly in the context of cancer drug resistance and the evaluation of therapeutic efficacy. While the primary focus in the provided search results regarding this compound in cancer models is on its potential to circumvent drug resistance, the general principles of using murine models for cancer drug resistance and efficacy studies are relevant.

In cancer research, murine models, including syngeneic and xenograft models, are widely used to study tumor growth, metastasis, and responses to therapy. aacrjournals.org For studying drug resistance, models can involve cell lines that have acquired resistance to specific chemotherapeutic agents, or tumors developed from such resistant cells. nih.gov These models allow researchers to investigate the mechanisms of resistance and evaluate the ability of new compounds, such as this compound, to overcome these mechanisms or enhance the efficacy of existing treatments.

While specific detailed findings on this compound's efficacy in overcoming drug resistance in murine models were not extensively detailed in the provided search snippets beyond a mention of its effectiveness in circumventing drug resistance and potentiating antitumor drugs in mouse P388 leukemia glpbio.com, the methodology involves assessing tumor growth inhibition, survival rates, and potentially the molecular changes within tumor cells that contribute to resistance. Studies in murine models for cancer drug resistance often involve inoculating mice with sensitive or resistant cancer cell lines and then administering the compound of interest, alone or in combination with standard chemotherapy, to observe the therapeutic outcome. glpbio.com

It is important to note that while murine models are valuable, translating findings from these models to human clinical outcomes can be complex due to differences in tumor microenvironments and immune system interactions. aacrjournals.org

Animal Models for Induced Cardiac Pathologies

Research on this compound has also utilized animal models for induced cardiac pathologies, although the extent and specific findings in the provided search results are limited. Animal models are crucial for studying cardiac diseases and evaluating potential therapeutic interventions. Various species, including rodents (mice and rats) and larger animals (pigs, dogs, rabbits), are used to model different cardiac conditions such as myocardial infarction, heart failure, and arrhythmias. inrc.itfrontiersin.orgresearchgate.netoup.comnih.gov

Induced cardiac pathologies in these models can be achieved through surgical procedures, such as coronary artery ligation to simulate myocardial infarction, or through other methods like dietary manipulations or genetic modifications to induce conditions like atherosclerosis or cardiomyopathy. frontiersin.orgresearchgate.netoup.com These models allow for the investigation of a compound's effects on cardiac function, tissue damage, remodeling, and electrophysiological properties. inrc.itnih.gov

While the search results mention the use of animal models for induced cardiac pathologies in a general context aacrjournals.org, specific detailed research findings on this compound's effects in these models were not prominently featured. Further research employing well-established animal models of induced cardiac pathologies would be necessary to comprehensively evaluate the potential of this compound in treating or managing these conditions.

Histopathological and Molecular Analyses of Tissue Samples

Histopathological and molecular analyses of tissue samples are fundamental methodologies employed in conjunction with animal models to understand the effects of this compound at the tissue and cellular levels. These analyses provide crucial insights into the pathological changes occurring in response to disease induction and therapeutic intervention.

Histopathological analysis involves the microscopic examination of tissue sections to assess morphological changes, such as inflammation, fibrosis, steatosis, and cellular damage. researchgate.netiiarjournals.org In the context of NASH research with this compound, histopathological evaluation of liver tissue from treated and untreated rodents allows researchers to quantify the extent of fibrosis and other pathological features, providing visual evidence of the compound's efficacy. researchgate.net Specialized staining techniques are often used to highlight specific tissue components, such as collagen fibers in the case of fibrosis. researchgate.net

Molecular analyses complement histopathology by providing information on gene expression, protein levels, and other molecular markers. Techniques such as quantitative PCR, Western blotting, and immunohistochemistry are commonly used. glpbio.com In studies involving this compound, molecular analyses of liver tissue have been used to measure the expression levels of fibrogenic genes and antioxidant enzymes like NQO1, providing insights into the molecular pathways targeted by the compound. glpbio.com These analyses help to elucidate the mechanisms by which this compound exerts its effects, such as its role as an Nrf2 activator and its impact on downstream gene expression. glpbio.com

The quality and representativeness of tissue samples are critical for accurate histopathological and molecular analyses. iiarjournals.orgresearchgate.net Proper tissue collection, processing, and storage are essential to preserve tissue morphology and the integrity of nucleic acids and proteins. researchgate.netnih.govpathologie-dgp.de Advanced techniques like laser capture microdissection can be used to isolate specific cell populations from heterogeneous tissue samples for more targeted molecular analysis. iiarjournals.org The integration of histopathological and molecular findings provides a comprehensive understanding of the biological effects of this compound in preclinical studies.

Future Directions and Emerging Research Avenues for Nk 252

Elucidation of Additional Molecular Targets and Off-Target Effects

While NK 252 is primarily recognized as an Nrf2 activator that interacts with Keap1, a comprehensive understanding of its full molecular target profile is still an area for future research. Identifying additional molecular targets beyond the Keap1-Nrf2 pathway is crucial for a complete picture of this compound's mechanism of action and potential therapeutic applications. Research into off-target effects is also vital to assess the compound's specificity and potential for unintended interactions within complex biological systems. Understanding these interactions can help in predicting and mitigating potential side effects and optimizing therapeutic strategies. Studies employing techniques to identify protein binding partners and enzyme inhibition profiles on a larger scale could contribute significantly to this area.

Exploration of this compound in Other Oxidative Stress-Related Pathologies

Given this compound's demonstrated ability to activate Nrf2 and exert antioxidant effects, its potential in treating other pathologies where oxidative stress plays a significant role warrants further investigation. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, chronic kidney disease, and inflammatory conditions. Future research could explore the efficacy of this compound in preclinical models of these diseases to determine if its Nrf2-activating properties translate into therapeutic benefits. Identifying specific oxidative stress-related pathways and biomarkers relevant to these conditions would be essential for evaluating this compound's impact.

Development of Novel this compound Derivatives and Analogs for Optimized Activity

The development of novel derivatives and analogs of this compound presents a significant opportunity to optimize its activity, improve its pharmacokinetic properties, and potentially enhance its therapeutic index. nih.gov Structural modifications could aim to increase potency, improve solubility or stability, alter tissue distribution, or reduce potential off-target interactions. google.com Research in this area would involve rational design based on structure-activity relationships, synthesis of new compounds, and evaluation of their biological activity in relevant in vitro and in vivo models. google.com Exploring different chemical scaffolds while retaining the core Nrf2-activating mechanism could lead to the discovery of compounds with superior pharmacological profiles. nih.gov

Integration with Systems Biology and Omics Approaches

Integrating systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a more holistic understanding of how this compound affects biological systems. frontiersin.orgtandfonline.comnih.govmdpi.comnih.gov Transcriptomic studies could reveal the full spectrum of genes regulated by this compound-mediated Nrf2 activation in different cell types and disease states. frontiersin.org Proteomics and metabolomics could identify downstream protein and metabolite changes influenced by this compound, providing insights into its cellular effects and identifying potential biomarkers of response. tandfonline.comnih.govmdpi.com Systems biology approaches can help integrate these diverse datasets to build comprehensive models of this compound's impact on cellular networks and pathways, leading to a deeper understanding of its therapeutic mechanisms and potential off-target effects. nih.gov

Translational Research Opportunities in Preclinical Drug Discovery

The promising preclinical findings for this compound, particularly in NASH and its Nrf2-activating properties, highlight significant translational research opportunities. tocris.comnih.govbertin-bioreagent.com Future efforts should focus on further preclinical studies to fully characterize the compound's efficacy and safety profile in relevant animal models that closely mimic human diseases. atlas-d2k.org This includes detailed pharmacokinetic and pharmacodynamic studies. google.com Establishing robust preclinical data packages will be essential for determining the potential of this compound or its optimized derivatives to advance to clinical trials. atlas-d2k.org Furthermore, exploring the potential for combination therapies, where this compound is used alongside other therapeutic agents, could be a valuable area of translational research.

Q & A

Q. What is the primary mechanism of action of NK 252 in activating the Nrf2 pathway?

this compound directly interacts with the Kelch-like ECH-associated protein 1 (Keap1), specifically targeting its Nrf2-binding domain. This disrupts Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant response element (ARE)-driven genes like NQO1. Experimental validation using fluorescence-based reporter assays confirmed a 2-fold activation of NQO1-ARE at 1.36 µM . Researchers should prioritize structural interaction studies (e.g., co-crystallography) to map binding interfaces and validate specificity.

Q. Which experimental models are most appropriate for studying this compound’s antifibrotic effects?

The non-alcoholic steatohepatitis (NASH) rat model has been used to demonstrate this compound’s ability to downregulate profibrotic gene expression (e.g., collagen I/III). Researchers should employ histological staining (e.g., Masson’s trichrome) and qPCR for fibrosis-related markers. For translational relevance, combine this with in vitro models of hepatic stellate cell activation .

Q. How can researchers ensure reproducibility in Nrf2 activation assays for this compound?

Standardize protocols using fluorescence or luminescence reporter cell lines (e.g., ARE-luciferase constructs). Include positive controls (e.g., sulforaphane) and validate results with Western blotting for Nrf2 nuclear translocation. Note that cell line variability (e.g., HepG2 vs. primary hepatocytes) may affect dose-response curves, requiring optimization .

Advanced Research Questions

Q. What experimental design considerations address contradictory data on this compound’s efficacy across disease models?

Contradictions may arise from differences in bioavailability, tissue-specific Keap1/Nrf2 ratios, or off-target effects. To resolve this:

Q. How can researchers differentiate this compound’s direct effects on Nrf2 from secondary antioxidant responses?

Employ time-course experiments to distinguish early-phase Nrf2 activation (e.g., 6–24 hours post-treatment) from downstream antioxidant enzyme induction (e.g., glutathione levels at 48–72 hours). Use inhibitors like ML385 (Nrf2 suppressor) to confirm pathway specificity. Combine with RNA-seq to identify transient vs. sustained transcriptional changes .

Q. What methodological approaches optimize this compound’s concentration in in vitro vs. in vivo studies?

- In vitro : Conduct dose-response titrations (0.1–10 µM) in primary cells to avoid cytotoxicity (verify via MTT assays).

- In vivo : Use pharmacokinetic modeling to determine effective doses while minimizing off-target effects. For example, in NASH models, 10 mg/kg/day via oral gavage showed antifibrotic activity without hepatotoxicity .

Data Analysis and Interpretation

Q. How should researchers handle variability in this compound’s activation thresholds across cell types?

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for quantifying EC50 values. For in vivo studies, mixed-effects models can adjust for inter-individual variability. Always report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Methodological Challenges and Solutions

Q. How can researchers validate this compound’s purity and stability in long-term studies?

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

- Combine transcriptomic profiling (RNA-seq) with proteomic analysis to identify non-Nrf2 pathways modulated by this compound.

- Use isoform-specific antibodies to rule out cross-reactivity with related proteins (e.g., Nrf1 or other CNC-bZIP transcription factors) .

Tables for Key Experimental Parameters

Table 1: Dose-Response Profile of this compound in NASH Rat Model

| Parameter | Value/Outcome | Method Used | Reference |

|---|---|---|---|

| Effective Dose | 10 mg/kg/day | Oral gavage | |

| NQO1 Activation | 2-fold vs. control | Luciferase reporter assay | |

| Fibrosis Reduction | 40% ↓ collagen deposition | Histopathology |

Table 2: Common Pitfalls in this compound Experimental Design

| Pitfall | Solution |

|---|---|

| Variable cell line responses | Standardize cell sources and passage numbers |

| Off-target antioxidant effects | Include ML385 controls |

| Dose toxicity in vivo | Pre-screen doses via ALT/AST assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.